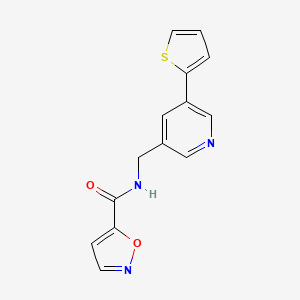

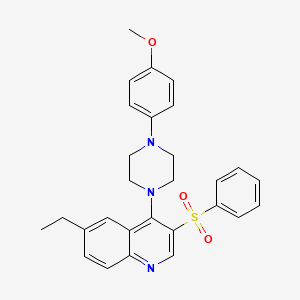

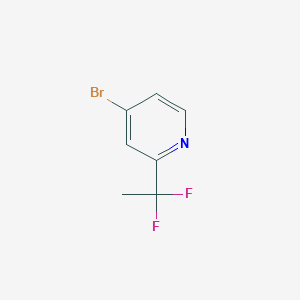

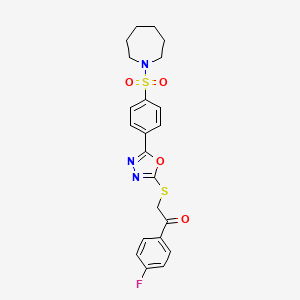

methanone CAS No. 339020-24-5](/img/structure/B2981847.png)

[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](4-fluorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including an amino group (-NH2), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a methanone group (a carbonyl group attached to a methyl group). It also has chloroanilino and fluorophenyl substituents, which are aromatic rings with chlorine and fluorine atoms, respectively .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the amino group might participate in acid-base reactions, while the carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Synthesis and Characterization

This compound, along with related derivatives, has been synthesized and characterized through various spectroscopic techniques including UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The synthesis involves complex reactions leading to compounds with specific substituents that influence their physical, chemical, and biological properties. The structural optimization and theoretical vibrational spectra interpretation are performed using density functional theory (DFT) calculations to investigate the equilibrium geometry, bonding features, and vibrational wave numbers (M. Shahana & A. Yardily, 2020).

Antibacterial Activity

Molecular docking studies carried out on these compounds aid in understanding their antibacterial activity. These studies are crucial for identifying how these molecules interact with bacterial proteins, potentially leading to the development of new antibacterial agents (M. Shahana & A. Yardily, 2020).

Antitumor Activity

Some derivatives have shown distinct inhibition on the proliferation of various cancer cell lines, indicating potential applications in cancer therapy. These findings highlight the importance of structural modifications in enhancing the anticancer activity of such compounds (Zhi-hua Tang & W. Fu, 2018).

Central Nervous System (CNS) Depressant Activity

Derivatives of this chemical structure have demonstrated CNS depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. This suggests their potential use in developing new treatments for neurological disorders (D. Butler, L. Wise, & H. A. Dewald, 1984).

Antimicrobial Activity

The synthesis of novel Schiff bases using derivatives of this compound has been explored, with some showing excellent antimicrobial activity against various pathogens. This opens avenues for the development of new antimicrobial agents (Divyaraj Puthran et al., 2019).

The research on "4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone" and its derivatives is ongoing, with studies focusing on understanding their complex behavior, optimizing their synthesis, and exploring their potential in various biomedical applications. The diversity in their application, from antibacterial to anticancer activities, highlights the significant potential these compounds hold in contributing to scientific research and pharmaceutical development.

Mechanism of Action

Mode of Action

It is known that thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazole derivatives are known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Result of Action

Thiazole derivatives have been associated with a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of many chemical compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[4-amino-2-(4-chloroanilino)-1,3-thiazol-5-yl]-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFN3OS/c17-10-3-7-12(8-4-10)20-16-21-15(19)14(23-16)13(22)9-1-5-11(18)6-2-9/h1-8H,19H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVKBUUIIGAUDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)Cl)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](4-fluorophenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]acetamide](/img/structure/B2981764.png)

![N-[2-(3-Chlorophenyl)-2-methoxypropyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2981765.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone oxalate](/img/structure/B2981766.png)

![7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2981767.png)

![5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2981768.png)

![2-[5-(2-chlorophenyl)-3-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2981774.png)

![2-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B2981776.png)

![benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2981780.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2981783.png)

![Methyl 2-[6-(2,5-dimethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2981785.png)